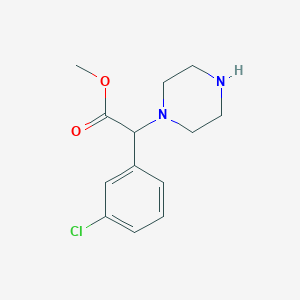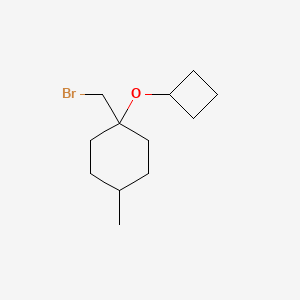
(2-(4-Iodo-2-nitrophenoxy)cyclopentyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(4-Iodo-2-nitrophenoxy)cyclopentyl)methanamine is an organic compound with the molecular formula C₁₂H₁₅IN₂O₃ It is characterized by the presence of an iodo group, a nitro group, and a cyclopentyl ring attached to a methanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Iodo-2-nitrophenoxy)cyclopentyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Iodination: The substitution of a hydrogen atom with an iodine atom on the aromatic ring.
Cyclopentylation: The attachment of a cyclopentyl group to the aromatic ring.
Methanamine Introduction:
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(4-Iodo-2-nitrophenoxy)cyclopentyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the iodo group can yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(2-(4-Iodo-2-nitrophenoxy)cyclopentyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2-(4-Iodo-2-nitrophenoxy)cyclopentyl)methanamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The iodo group may facilitate binding to certain enzymes or receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-(4-Bromo-2-nitrophenoxy)cyclopentyl)methanamine: Similar structure with a bromine atom instead of iodine.
(2-(4-Chloro-2-nitrophenoxy)cyclopentyl)methanamine: Similar structure with a chlorine atom instead of iodine.
(2-(4-Fluoro-2-nitrophenoxy)cyclopentyl)methanamine: Similar structure with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in (2-(4-Iodo-2-nitrophenoxy)cyclopentyl)methanamine imparts unique reactivity and binding properties compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can influence the compound’s chemical behavior and interactions with biological targets.
Eigenschaften
Molekularformel |
C12H15IN2O3 |
|---|---|
Molekulargewicht |
362.16 g/mol |
IUPAC-Name |
[2-(4-iodo-2-nitrophenoxy)cyclopentyl]methanamine |
InChI |
InChI=1S/C12H15IN2O3/c13-9-4-5-12(10(6-9)15(16)17)18-11-3-1-2-8(11)7-14/h4-6,8,11H,1-3,7,14H2 |
InChI-Schlüssel |
UBCVIEKZGBQFNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)OC2=C(C=C(C=C2)I)[N+](=O)[O-])CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B13331514.png)
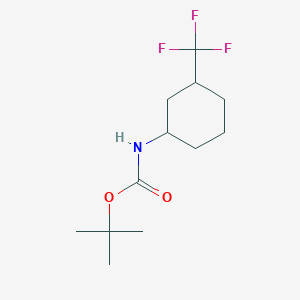
![2-(1H-Benzo[d][1,2,3]triazol-4-yl)cyclohexan-1-one](/img/structure/B13331522.png)
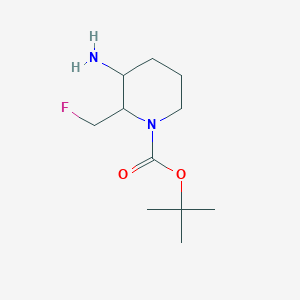
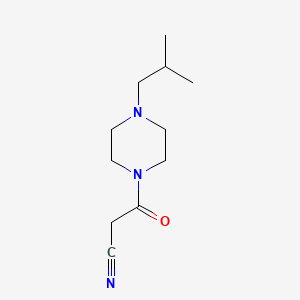
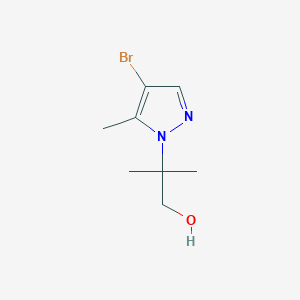
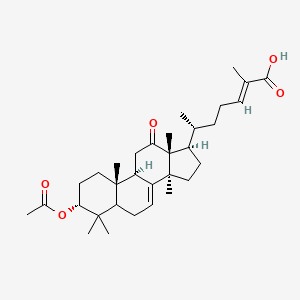
![Potassium trifluoro[3-(methoxycarbonyl)cyclobutyl]boranuide](/img/structure/B13331541.png)
